molecular formula C15H24F4O4Si2 B12563792 Triethoxy{2,3,5,6-tetrafluoro-4-[(trimethylsilyl)oxy]phenyl}silane CAS No. 189500-56-9

Triethoxy{2,3,5,6-tetrafluoro-4-[(trimethylsilyl)oxy]phenyl}silane

Cat. No.: B12563792
CAS No.: 189500-56-9
M. Wt: 400.51 g/mol
InChI Key: OOHLXYHBRNSRAI-UHFFFAOYSA-N
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Description

Triethoxy{2,3,5,6-tetrafluoro-4-[(trimethylsilyl)oxy]phenyl}silane is a silicon-based compound characterized by the presence of ethoxy groups, fluorinated phenyl rings, and a trimethylsilyl group. This compound is notable for its unique chemical structure, which imparts specific reactivity and properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethoxy{2,3,5,6-tetrafluoro-4-[(trimethylsilyl)oxy]phenyl}silane typically involves the reaction of a fluorinated phenol derivative with a silicon-based reagent. One common method includes the use of 2,3,5,6-tetrafluoro-4-hydroxyphenyltrimethylsilane as a starting material, which is then reacted with triethoxysilane under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the silicon-oxygen bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Triethoxy{2,3,5,6-tetrafluoro-4-[(trimethylsilyl)oxy]phenyl}silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The ethoxy groups can be substituted with other nucleophiles, such as halides or alkoxides.

    Hydrolysis: In the presence of water, the ethoxy groups can be hydrolyzed to form silanols.

    Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, forming new carbon-silicon bonds.

Common Reagents and Conditions

    Lewis Acids: Used as catalysts in substitution reactions.

    Water or Alcohols: Employed in hydrolysis reactions.

    Palladium Catalysts: Utilized in cross-coupling reactions.

Major Products Formed

    Silanols: Formed through hydrolysis.

    Substituted Silanes: Resulting from substitution reactions.

    Coupled Products: Generated from cross-coupling reactions.

Scientific Research Applications

Triethoxy{2,3,5,6-tetrafluoro-4-[(trimethylsilyl)oxy]phenyl}silane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-carbon bonds.

    Biology: Employed in the modification of biomolecules for improved stability and reactivity.

    Medicine: Investigated for its potential in drug delivery systems due to its unique chemical properties.

    Industry: Utilized in the production of advanced materials, such as coatings and adhesives, where its fluorinated and silicon-based structure imparts desirable properties.

Mechanism of Action

The mechanism by which Triethoxy{2,3,5,6-tetrafluoro-4-[(trimethylsilyl)oxy]phenyl}silane exerts its effects involves the interaction of its silicon and fluorine atoms with various molecular targets. The ethoxy groups can undergo hydrolysis to form silanols, which can further react with other molecules. The fluorinated phenyl ring provides stability and reactivity, allowing the compound to participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • Triethoxy(2,3,5,6-tetrafluoro-4-methylphenyl)silane
  • Triethoxy(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)silane

Uniqueness

Triethoxy{2,3,5,6-tetrafluoro-4-[(trimethylsilyl)oxy]phenyl}silane is unique due to the presence of both ethoxy and trimethylsilyl groups, which provide a combination of reactivity and stability not found in other similar compounds. The fluorinated phenyl ring further enhances its chemical properties, making it a versatile reagent in various applications.

Properties

CAS No.

189500-56-9

Molecular Formula

C15H24F4O4Si2

Molecular Weight

400.51 g/mol

IUPAC Name

triethoxy-(2,3,5,6-tetrafluoro-4-trimethylsilyloxyphenyl)silane

InChI

InChI=1S/C15H24F4O4Si2/c1-7-20-25(21-8-2,22-9-3)15-12(18)10(16)14(11(17)13(15)19)23-24(4,5)6/h7-9H2,1-6H3

InChI Key

OOHLXYHBRNSRAI-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C1=C(C(=C(C(=C1F)F)O[Si](C)(C)C)F)F)(OCC)OCC

Origin of Product

United States

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